molecular formula C8H8N2 B064293 2-(3-Pyridinyl)propiononitrile CAS No. 163359-11-3

2-(3-Pyridinyl)propiononitrile

Cat. No. B064293
CAS RN: 163359-11-3
M. Wt: 132.16 g/mol
InChI Key: ZQCJRXRGAZPPQV-UHFFFAOYSA-N
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Description

2-(3-Pyridinyl)propiononitrile is a chemical compound with the molecular formula C8H8N2 . It is used for research purposes.


Synthesis Analysis

The synthesis of 2-(3-Pyridinyl)propiononitrile and similar compounds has been a topic of interest in the field of chemistry. For instance, a review on the synthesis and therapeutic potential of Pyrido[2,3-d]pyrimidine derivatives discusses the synthetic protocols to prepare these pyridopyrimidine derivatives . Another study describes the synthesis of pyrrolo[2,3-d]pyrimidine-5-carbonitrile-derivative .


Molecular Structure Analysis

The molecular structure of 2-(3-Pyridinyl)propiononitrile can be analyzed using various techniques. For example, experimental and computational studies on a protonated 2-pyridinyl moiety have been conducted to determine the protonation sites in the thermolabile protecting group (TPG) containing a 2-pyridynyl moiety within its structure .


Chemical Reactions Analysis

The chemical reactions involving 2-(3-Pyridinyl)propiononitrile have been studied. For instance, a review discusses the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles, encompassing traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation . Another study reports a photochemical method for the functionalization of pyridines with radicals derived from allylic C–H bonds .

Scientific Research Applications

Drug Design and Medicinal Chemistry

Fused pyridine derivatives, which include compounds like “2-(3-Pyridinyl)propiononitrile”, are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Antiviral Applications

The structural similarity of pyridine derivatives with DNA bases makes them effective in antiviral applications . They can interfere with the replication process of viruses, thereby inhibiting their growth.

Anticancer Applications

Similarly, pyridine derivatives are also used in anticancer drugs . They can interact with cancer cells and inhibit their growth or induce apoptosis (programmed cell death).

Antibacterial and Antifungal Applications

Pyridine derivatives are found in the structures of substances with antibacterial and antifungal activities . They can inhibit the growth of bacteria and fungi, making them useful in treating various infections.

Anti-inflammatory Applications

Compounds with a pyridine structure are also used in anti-inflammatory drugs . They can reduce inflammation and pain in the body.

Antimalarial Applications

Pyridine derivatives are also used in antimalarial drugs . They can inhibit the growth of the malaria parasite, thereby helping to treat and prevent malaria.

Safety and Hazards

While specific safety and hazard information for 2-(3-Pyridinyl)propiononitrile is not available in the retrieved papers, similar compounds like propionitrile have been studied. For instance, propionitrile is known to be highly flammable and fatal if swallowed or in contact with skin .

Future Directions

The future directions in the study of 2-(3-Pyridinyl)propiononitrile and similar compounds involve improving the synthesis methods, understanding their mechanisms of action, and exploring their potential applications. For example, there is a need for a robust method allowing the selective introduction of multiple functional groups to pyridine . Furthermore, the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles is an area of ongoing research .

properties

IUPAC Name

2-pyridin-3-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7(5-9)8-3-2-4-10-6-8/h2-4,6-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCJRXRGAZPPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Pyridinyl)propiononitrile

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